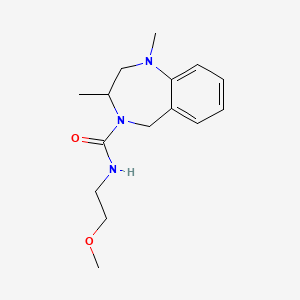
N-methyl-2-(4-pyrrol-1-ylpyrazol-1-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methyl-2-(4-pyrrol-1-ylpyrazol-1-yl)acetamide, also known as MPAA, is a chemical compound that has gained significant attention in the field of scientific research. MPAA is a pyrazole derivative that has been synthesized and studied for its potential use in various biochemical and physiological applications.
作用机制
The exact mechanism of action of N-methyl-2-(4-pyrrol-1-ylpyrazol-1-yl)acetamide is not fully understood. However, it is believed to act by modulating the activity of various receptors in the body. This compound has been shown to bind to the GABA receptor and enhance the activity of the receptor, leading to an increase in inhibitory neurotransmission. This compound has also been shown to bind to the adenosine receptor and inhibit the activity of the receptor, leading to a decrease in excitatory neurotransmission.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of inflammation and pain. This compound has also been shown to reduce fever in animal models of fever. Additionally, this compound has been shown to modulate the activity of various neurotransmitters, including GABA and adenosine.
实验室实验的优点和局限性
N-methyl-2-(4-pyrrol-1-ylpyrazol-1-yl)acetamide has several advantages for use in lab experiments. It is a relatively stable compound that can be synthesized with a high yield. This compound is also relatively easy to purify and has a low toxicity profile. However, this compound has some limitations for use in lab experiments. It has a relatively short half-life and may require frequent dosing in animal models. Additionally, the exact mechanism of action of this compound is not fully understood, which may limit its potential use in certain experimental settings.
未来方向
There are several future directions for research on N-methyl-2-(4-pyrrol-1-ylpyrazol-1-yl)acetamide. One potential direction is to further investigate the mechanism of action of this compound and its potential use as a ligand for various receptors. Another potential direction is to investigate the potential use of this compound in the treatment of various neurological disorders, including epilepsy and anxiety disorders. Additionally, this compound may have potential use as a tool for studying the role of GABA and adenosine in various physiological processes.
合成方法
The synthesis of N-methyl-2-(4-pyrrol-1-ylpyrazol-1-yl)acetamide involves the reaction of 4-pyrrol-1-ylpyrazole with N-methylglycine in the presence of a suitable solvent and a catalyst. The reaction yields this compound as a white solid with a high yield. The purity of the compound can be improved by recrystallization.
科学研究应用
N-methyl-2-(4-pyrrol-1-ylpyrazol-1-yl)acetamide has been extensively studied for its potential use in various scientific research applications. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. This compound has also been studied for its potential use as a ligand for various receptors, including the GABA receptor and the adenosine receptor.
属性
IUPAC Name |
N-methyl-2-(4-pyrrol-1-ylpyrazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O/c1-11-10(15)8-14-7-9(6-12-14)13-4-2-3-5-13/h2-7H,8H2,1H3,(H,11,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPPNINKJSXBCNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN1C=C(C=N1)N2C=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-[[(2-methyl-3-phenylimidazol-4-yl)methylamino]methyl]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B7583834.png)
![N-[3-(dimethylcarbamoyl)-4-methylphenyl]pyrrolidine-1-carboxamide](/img/structure/B7583835.png)

![4-(1,2-Dimethylimidazol-4-yl)sulfonyl-1-thia-4-azaspiro[5.5]undecane](/img/structure/B7583841.png)
![4-Methylsulfonyl-1-thia-4-azaspiro[5.5]undecane](/img/structure/B7583848.png)
![N-[1-(3-chlorophenyl)pyrrolidin-3-yl]methanesulfonamide](/img/structure/B7583850.png)

![N-(2-methoxyethyl)-1-thia-4-azaspiro[5.5]undecane-4-carboxamide](/img/structure/B7583867.png)
![2-Methyl-4-[(4-pyrrol-1-ylpyrazol-1-yl)methyl]-1,3-thiazole](/img/structure/B7583878.png)
![3-[(4-Pyrrol-1-ylpyrazol-1-yl)methyl]-1,2-oxazole](/img/structure/B7583884.png)
